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Compound of Interest

Compound Name: 1-Hydroxy-4-nitroanthraquinone

CAS No.: 81-65-2

Cat. No.: B1587097 Get Quote

Executive Summary
1-Hydroxy-4-nitroanthraquinone (CAS: 81-65-2) is a critical intermediate in the synthesis of

disperse dyes (e.g., C.I.[1] Disperse Red 15) and amino-anthraquinone derivatives.[1][2][3] Its

structure features an anthraquinone core substituted with an electron-donating hydroxyl group

at position 1 and an electron-withdrawing nitro group at position 4.[1][2] This "push-pull"

electronic system, combined with intramolecular hydrogen bonding, imparts distinct spectral

signatures across UV-Vis, IR, and NMR regimes.[1][2]

This guide details the spectroscopic data required for the identification, purity assessment, and

structural validation of this compound.

Property Data

IUPAC Name 1-Hydroxy-4-nitroanthracene-9,10-dione

CAS Number 81-65-2

Molecular Formula C₁₄H₇NO₅

Molecular Weight 269.21 g/mol

Appearance Yellow to Brown crystalline powder

Melting Point 273 °C (lit.)[1][4]
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Structural Analysis & Logic
The spectroscopic behavior of 1-Hydroxy-4-nitroanthraquinone is governed by three primary

structural factors:

Intramolecular Hydrogen Bonding (IMHB): The hydroxyl proton at C1 forms a strong 6-

membered chelate ring with the carbonyl oxygen at C9.[1] This locks the conformation and

significantly alters IR (carbonyl shift) and NMR (deshielding) signals.[1]

Electronic Push-Pull: The C1-OH acts as an electron donor, while the C4-NO₂ acts as an

electron acceptor.[1][2] This conjugation lowers the energy of the

transition, resulting in a bathochromic shift (color) compared to unsubstituted anthraquinone.

Symmetry Breaking: Unlike anthraquinone, the substitution pattern breaks the symmetry,

making the two carbonyls (C9 and C10) chemically and magnetically nonequivalent.

Structural Correlation Diagram
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Caption: Structural dependencies influencing spectroscopic signals. The intramolecular H-bond

is the dominant factor for IR and NMR shifts.

Spectroscopic Data Profile
A. Ultraviolet-Visible Spectroscopy (UV-Vis)
The compound exhibits solvatochromism due to the polar nature of the excited state

(Intramolecular Charge Transfer).[1][2]
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Primary Transition:

(Benzenoid and Quinoid bands).[1]

Visible Band: Intramolecular Charge Transfer (ICT) band from the OH donor to the

NO₂/Carbonyl acceptor.[1]

Solvent λ max (nm) Transition Assignment

Methanol/Ethanol ~255, ~420–430
Benzenoid (

) / ICT Band

Chloroform ~425 ICT Band

DMSO ~435
Bathochromic shift due to

solvent polarity

Interpretation: The absorption in the 420–440 nm region is responsible for the compound's

characteristic yellow-brown color.[1][2] This is distinct from the 1-amino analog (Disperse Red

15), which absorbs at ~520 nm (red).[1]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the oxidation state of the nitrogen and the hydrogen-bonding

status of the carbonyls.[1][2]
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Functional Group Frequency (cm⁻¹) Mode Notes

O-H (Chelated) 3100–3400 (Broad) Stretching
Weak/Broad due to

strong IMHB.

C=O[1][2] (Free) 1670–1675 Stretching

Assigned to C10=O

(unaffected by H-

bond).[1]

C=O (Chelated) 1630–1645 Stretching

Assigned to C9=O (H-

bonded to OH).[1]

Shifted to lower freq.

Aromatic C=C 1580–1600 Ring Stretch

Skeletal vibrations of

the anthraquinone

core.[1]

NO₂ (Asymmetric) 1530–1550 Stretching
Strong, characteristic

nitro band.[1]

NO₂ (Symmetric) 1340–1360 Stretching
Strong, characteristic

nitro band.[1]

Key Identification Feature: Look for the split carbonyl region.[1][2] A single peak at ~1670 cm⁻¹

indicates loss of the OH group or incorrect isomer; two distinct peaks (one sharp ~1675, one

broader/lower ~1635) confirm the 1-hydroxy substitution pattern.

C. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof, distinguishing the 1,4-substitution pattern from

1,2-, 1,5-, or 1,8-isomers.

¹H NMR (Proton) Data
Solvent: DMSO-d₆ or CDCl₃[1][2]

Reference: TMS (0.00 ppm)
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Position Shift (δ, ppm) Multiplicity Coupling (J, Hz)
Assignment

Logic

OH 12.8 – 13.5 Singlet (s) -

Diagnostic: Far

downfield due to

strong chelation

with C9=O.

Exchangeable

with D₂O.[1]

H-5, H-8 8.20 – 8.35 Multiplet (m) -

Peri-protons

(closest to C=O

groups) are

deshielded.[1][2]

H-3 8.10 – 8.20 Doublet (d) ~8.5

Ortho to NO₂

(deshielding

zone).[1]

H-6, H-7 7.85 – 7.95 Multiplet (m) -
Remote aromatic

protons.[1]

H-2 7.40 – 7.60 Doublet (d) ~8.5

Ortho to OH

(shielding zone).

[1]

Coupling Analysis:

Ring A (Substituted): H-2 and H-3 form an AB system. H-3 is downfield (near NO₂) and H-2

is upfield (near OH).[1][2] The coupling constant (

Hz) confirms they are ortho neighbors.[1][2]

Ring C (Unsubstituted): H-5,6,7,8 form an AA'BB' system, appearing as two multiplets

centered at ~8.3 and ~7.9 ppm.

¹³C NMR (Carbon) Data
Carbonyls: Two distinct peaks at ~181 ppm (Free C=O) and ~187 ppm (Chelated C=O).[1][2]
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C-OH (C1): Deshielded aromatic carbon, ~160-165 ppm.[1]

C-NO₂ (C4): Deshielded aromatic carbon, ~140-145 ppm.[1]

Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
Objective: Obtain high-resolution proton spectra to verify the 1,4-substitution pattern.[1][2]

Mass: Weigh 5–10 mg of dry 1-Hydroxy-4-nitroanthraquinone.

Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃.

Note: In CDCl₃, the OH peak is sharper; in DMSO, it may be broader but solubility is

higher.

Dissolution: Sonicate for 2 minutes to ensure complete dissolution. If particles remain, filter

through a glass wool plug.[1][2]

Acquisition:

Pulse sequence: Standard proton (zg30).[1]

Scans: 16–32 scans.[1]

Relaxation delay (D1): 1.0 second (sufficient for qualitative ID).

Processing: Phase correct manually. Baseline correct. Reference residual DMSO pentet to

2.50 ppm.[1]

Protocol 2: FT-IR (KBr Pellet Method)
Objective: Confirm functional groups (NO₂, OH, C=O).[1]

Ratio: Mix ~1 mg of sample with ~100 mg of spectroscopic grade KBr (dry).

Grinding: Grind in an agate mortar until a fine, uniform powder is obtained. Do not over-grind

to avoid moisture absorption.
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Pressing: Press at 10 tons for 1–2 minutes to form a transparent pellet.

Measurement:

Range: 4000–400 cm⁻¹.[1]

Resolution: 4 cm⁻¹.[1]

Scans: 16.

Background: Pure KBr pellet.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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